molecular formula C18H20FNO B5978433 4,4-diethyl-2-(4-fluorophenyl)-1,4-dihydro-2H-3,1-benzoxazine

4,4-diethyl-2-(4-fluorophenyl)-1,4-dihydro-2H-3,1-benzoxazine

Cat. No. B5978433
M. Wt: 285.4 g/mol
InChI Key: FKYHVCYDAPANCA-UHFFFAOYSA-N
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Description

4,4-diethyl-2-(4-fluorophenyl)-1,4-dihydro-2H-3,1-benzoxazine is a chemical compound that belongs to the class of benzoxazines. It is commonly known as DEFB, and it has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. DEFB is a versatile compound that possesses unique properties, making it an attractive candidate for research and development.

Mechanism of Action

The mechanism of action of DEFB is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the target organism. In cancer cells, DEFB has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In infectious diseases, DEFB has been shown to disrupt the cell membrane and inhibit the growth of bacteria and viruses.
Biochemical and Physiological Effects:
DEFB has been shown to have various biochemical and physiological effects on the target organism. In cancer cells, DEFB has been shown to induce DNA damage, oxidative stress, and inflammation. In infectious diseases, DEFB has been shown to disrupt the cell membrane, leading to cell death. In plants, DEFB has been shown to inhibit the growth of plant pathogens by disrupting the cell wall and membrane.

Advantages and Limitations for Lab Experiments

DEFB has several advantages and limitations for lab experiments. One advantage is its high purity and stability, making it suitable for various applications. Another advantage is its low toxicity, making it safe for use in lab experiments. However, one limitation is its relatively high cost, which may limit its use in some experiments. Another limitation is its limited solubility, which may affect its efficacy in certain applications.

Future Directions

DEFB has several potential future directions for research and development. One future direction is the optimization of its synthesis to achieve higher yields and purity. Another future direction is the development of new applications for DEFB in medicine, agriculture, and material science. Additionally, further research is needed to fully understand the mechanism of action of DEFB and its potential side effects. Finally, the development of new derivatives of DEFB may lead to the discovery of new compounds with improved properties and applications.
Conclusion:
In conclusion, 4,4-diethyl-2-(4-fluorophenyl)-1,4-dihydro-2H-3,1-benzoxazine is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis has been optimized to achieve high yields and purity, making it suitable for various applications. DEFB has shown promising results in the treatment of cancer, inflammation, and infectious diseases, and it has been used as a pesticide and herbicide in agriculture. Further research is needed to fully understand the mechanism of action of DEFB and its potential applications in various fields.

Synthesis Methods

The synthesis of DEFB involves the reaction between 4-fluoroaniline and 2,2-diethoxyacetaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including imine formation, cyclization, and reduction, resulting in the formation of DEFB. The synthesis of DEFB has been optimized to achieve high yields and purity, making it suitable for various applications.

Scientific Research Applications

DEFB has been extensively studied for its potential applications in various fields. In medicine, DEFB has shown promising results in the treatment of cancer, inflammation, and infectious diseases. In agriculture, DEFB has been used as a pesticide and herbicide due to its ability to inhibit the growth of various plant pathogens. In material science, DEFB has been used as a monomer in the synthesis of polymers and as a precursor in the formation of nanomaterials.

properties

IUPAC Name

4,4-diethyl-2-(4-fluorophenyl)-1,2-dihydro-3,1-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO/c1-3-18(4-2)15-7-5-6-8-16(15)20-17(21-18)13-9-11-14(19)12-10-13/h5-12,17,20H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYHVCYDAPANCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC=CC=C2NC(O1)C3=CC=C(C=C3)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diethyl-2-(4-fluoro-phenyl)-1,4-dihydro-2H-benzo[d][1,3]oxazine

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